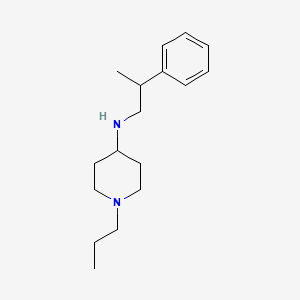![molecular formula C20H22N2O3S B5128922 3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5128922.png)
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPTA and is a benzimidazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of DMPTA as a corrosion inhibitor involves the formation of a protective film on the surface of the metal. The film acts as a barrier between the metal and the corrosive environment, preventing the metal from corroding.
Biochemical and Physiological Effects:
DMPTA has also been studied for its biochemical and physiological effects. It has been found to exhibit antioxidant activity and has been shown to protect against oxidative stress-induced damage in cells. DMPTA has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using DMPTA in lab experiments is its ease of synthesis. DMPTA can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using DMPTA is its low solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several potential future directions for the research on DMPTA. One area of research could be the development of more efficient synthesis methods for DMPTA. Another area of research could be the investigation of DMPTA's potential applications as an antioxidant and anti-inflammatory agent in the medical field. Additionally, the use of DMPTA as a corrosion inhibitor in other industries, such as the automotive industry, could also be explored.
Conclusion:
In conclusion, DMPTA is a chemical compound that has potential applications in various fields of scientific research. Its ease of synthesis and potential as a corrosion inhibitor and antioxidant make it an interesting compound to study. Further research is needed to fully explore its potential applications and limitations.
合成方法
The synthesis of DMPTA involves the reaction between 2-(3,4-dimethylphenoxy)ethylamine and 2-mercapto-1H-benzimidazole in the presence of propanoic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学研究应用
DMPTA has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a corrosion inhibitor in the oil and gas industry. DMPTA has been found to be an effective inhibitor for mild steel corrosion in acidic media.
属性
IUPAC Name |
3-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-7-8-16(13-15(14)2)25-11-12-26-20-21-17-5-3-4-6-18(17)22(20)10-9-19(23)24/h3-8,13H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQOJGSHENBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{3-[(2-methoxy-2-oxoethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5128848.png)

![{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5128859.png)
![2-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]-3,6-diphenyl-3,6-dihydro-2H-1,2-oxazine](/img/structure/B5128864.png)

![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
![isopropyl [(3-cyano-6-methyl-4-(5-methyl-2-furyl)-5-{[(2-methylphenyl)amino]carbonyl}-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5128878.png)
![3-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5128880.png)



![4-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5128951.png)

